molecular formula C25H23NO4 B11179692 10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11179692
M. Wt: 401.5 g/mol
InChI Key: YKLZCDAKAMRSBP-UHFFFAOYSA-N
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Description

10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable indenoquinoline precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s effects on cellular pathways can lead to alterations in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinolone: Known for its antibacterial properties.

    Indenoquinoline: Shares the indenoquinoline core structure but with different substituents.

Uniqueness

10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and dimethyl groups enhances its reactivity and potential therapeutic applications compared to other quinoline derivatives .

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

10-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C25H23NO4/c1-25(2)11-16-21(18(28)12-25)20(13-8-9-17(27)19(10-13)30-3)22-23(26-16)14-6-4-5-7-15(14)24(22)29/h4-10,20,26-27H,11-12H2,1-3H3

InChI Key

YKLZCDAKAMRSBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)C1)C

Origin of Product

United States

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